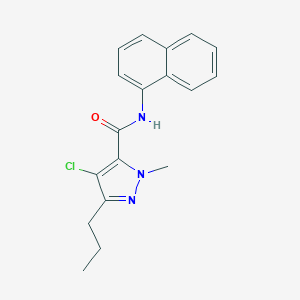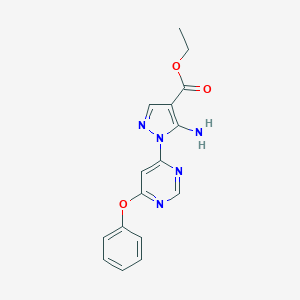![molecular formula C12H10N4O2S B287676 2-benzylsulfanyl-7-hydroxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B287676.png)
2-benzylsulfanyl-7-hydroxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzylsulfanyl-7-hydroxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been thoroughly studied.
Wirkmechanismus
The mechanism of action of 2-benzylsulfanyl-7-hydroxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is not fully understood. However, it is believed to act by inhibiting specific enzymes or signaling pathways in cells. This inhibition can lead to the suppression of tumor growth, inflammation, or viral replication.
Biochemical and Physiological Effects:
Studies have shown that 2-benzylsulfanyl-7-hydroxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In addition, it has been shown to inhibit viral replication in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-benzylsulfanyl-7-hydroxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one in lab experiments is its potential as a lead compound in drug discovery. Its ability to inhibit specific enzymes or signaling pathways makes it a promising candidate for the development of new drugs. However, one limitation of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-benzylsulfanyl-7-hydroxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one. One direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the study of its potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Additionally, the compound can be used as a starting material for the synthesis of other compounds with potential biological activities.
Synthesemethoden
The synthesis of 2-benzylsulfanyl-7-hydroxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has been achieved using different methods. One of the most common methods involves the reaction of 5-amino-1H-[1,2,4]triazole-3-carboxylic acid with benzyl chloromethyl sulfide in the presence of a base. The resulting intermediate is then treated with a cyclizing agent to yield the final product. Other methods involve the use of different starting materials and reagents.
Wissenschaftliche Forschungsanwendungen
2-benzylsulfanyl-7-hydroxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has potential applications in various fields of scientific research. One of its primary applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. It has also been studied for its potential as an anti-inflammatory and anti-viral agent. In addition, this compound has been used in the synthesis of other compounds with potential biological activities.
Eigenschaften
Produktname |
2-benzylsulfanyl-7-hydroxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
|---|---|
Molekularformel |
C12H10N4O2S |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
2-benzylsulfanyl-7-hydroxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C12H10N4O2S/c17-9-6-10(18)16-11(13-9)14-12(15-16)19-7-8-4-2-1-3-5-8/h1-6,18H,7H2,(H,13,14,15,17) |
InChI-Schlüssel |
IPELDJKFQAXJGL-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CSC2=NC3=NC(=O)C=C(N3N2)O |
SMILES |
C1=CC=C(C=C1)CSC2=NC3=NC(=O)C=C(N3N2)O |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=NC3=NC(=O)C=C(N3N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2,4-Dimethylphenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287595.png)
![3-(4-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287597.png)
![6-(2-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287598.png)
![3-(4-Methylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287599.png)
![6-(3-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287600.png)
![5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287601.png)
![ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287603.png)


![5-amino-1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287609.png)
![ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287611.png)
![ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287612.png)

![3-(3,5-Dimethylphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287616.png)